molecular formula C22H22ClN3O2 B11138351 [4-(4-chlorophenyl)-4-hydroxypiperidino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B11138351
M. Wt: 395.9 g/mol
InChI Key: JJDGHZQCSQAVIB-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic molecule that features a combination of piperidine, pyrazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The pyrazole moiety is then attached via a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for a wide range of applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: Similar structure but with a different position of the pyrazole ring.

    4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: Another positional isomer with the pyrazole ring in a different position.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H22ClN3O2/c1-25-20(15-19(24-25)16-5-3-2-4-6-16)21(27)26-13-11-22(28,12-14-26)17-7-9-18(23)10-8-17/h2-10,15,28H,11-14H2,1H3

InChI Key

JJDGHZQCSQAVIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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